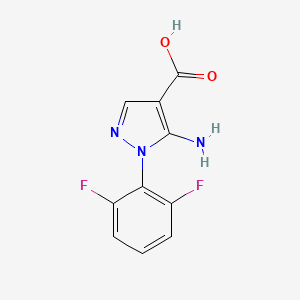

5-Amino-1-(2,6-difluorophenyl)-1h-pyrazole-4-carboxylic acid

Description

5-Amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 2,6-difluorophenyl substituent at the N1 position and a carboxylic acid group at the C4 position. This compound belongs to a broader class of pyrazole-based molecules, which are widely studied for their diverse pharmacological, agrochemical, and material science applications. The fluorine atoms at the 2,6-positions of the phenyl ring confer unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-amino-1-(2,6-difluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-6-2-1-3-7(12)8(6)15-9(13)5(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYBMCLABZWJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C(=C(C=N2)C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael-Type Addition with Aryl Hydrazines

The foundational approach for synthesizing 5-amino-1-arylpyrazole derivatives involves reacting substituted aryl hydrazines with (ethoxymethylene)malononitrile or related electrophiles. For 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid, the synthetic pathway begins with 2,6-difluorophenylhydrazine.

Reaction Mechanism :

-

Michael Addition : The primary amino group of 2,6-difluorophenylhydrazine attacks the β-carbon of (ethoxymethylene)malononitrile, forming a hydrazide intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the secondary amine on the nitrile group generates the pyrazole ring.

-

Aromatization : Elimination of ethanol yields 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile.

Optimization Insights :

Ethyl Ester Intermediate Synthesis

To introduce the carboxylic acid functionality, ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate serves as a critical precursor. This intermediate is synthesized via cyclocondensation of 2,6-difluorophenylhydrazine with diethyl ethoxymethylenemalonate.

Key Data :

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | Diethyl ethoxymethylenemalonate | |

| Reaction Time | 4–6 hours at reflux | |

| Typical Yield | 65–78% (analogous compounds) |

Hydrolysis of Ester to Carboxylic Acid

Alkaline Hydrolysis Conditions

The ethyl ester intermediate undergoes hydrolysis using sodium hydroxide in ethanol/water mixtures.

Procedure :

-

Reagent : 3.5 M NaOH in ethanol (1:10 v/v).

-

Temperature : Reflux (70–90°C).

-

Workup : Acidification to pH 3–6 with HCl precipitates the carboxylic acid.

Performance Metrics :

Microwave-Assisted Hydrolysis

Recent advancements employ microwave irradiation to accelerate hydrolysis:

-

Conditions : 400 W, 30-second intervals, DMF catalyst.

-

Yield : 92–95% for structurally similar naphthyridine derivatives.

Advantages :

-

Reduced reaction time (3.5–4 minutes vs. 18 hours).

Alternative Pathways and Comparative Analysis

Direct Cyclization-Carbonylation

While less common, direct introduction of the carboxylic acid group via carbonylation has been explored:

-

Reagents : CO gas under palladium catalysis.

Critical Analysis of Methodologies

Yield Optimization

Regioselectivity Control

The Michael addition-cyclization mechanism ensures exclusive formation of the 5-amino-4-carboxylate regioisomer, avoiding competing pathways.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives of the pyrazole compound.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

5-Amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid serves as a scaffold for the development of various pharmaceutical agents. Its derivatives have been investigated for their potential as inhibitors of protein kinases involved in cancer and inflammatory diseases. For instance, compounds derived from this scaffold have shown promise in inhibiting p38 MAPK, an enzyme linked to inflammatory responses.

2. Antimicrobial Activities:

Research indicates that certain derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated that modifications to the pyrazole ring can enhance activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development .

3. Anti-inflammatory Agents:

The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent. In vitro studies show that it can reduce the production of pro-inflammatory cytokines, suggesting therapeutic applications in treating conditions like rheumatoid arthritis .

Agricultural Applications

1. Pesticide Development:

The unique structure of this compound allows for interactions with biological targets in pests. Research is ongoing to explore its efficacy as a pesticide or herbicide by targeting specific enzymes or receptors in pest organisms .

2. Herbicide Potential:

The compound's ability to inhibit certain biochemical pathways in plants makes it a candidate for herbicide formulation. Studies are being conducted to evaluate its selectivity and effectiveness against various weed species without harming crops .

Materials Science

1. Development of Functional Materials:

The fluorinated aromatic ring contributes to the electronic properties of the compound, making it suitable for applications in materials science. It is being investigated for use in organic electronics and photonic devices due to its potential semiconducting properties .

2. Synthesis of New Polymers:

Research has focused on incorporating this compound into polymer matrices to create materials with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects on Applications : The 2,6-dichloro-4-(trifluoromethyl)phenyl analogs (fipronil, ethiprole) are used as pesticides, highlighting how halogen and sulfinyl groups enhance bioactivity. In contrast, the 2,6-difluorophenyl group in the target compound may reduce pesticidal activity due to differences in steric bulk and electronic effects.

- Similarity Scores : Ethyl esters with 4-fluorophenyl (similarity = 0.78) are structurally closer to the target than 2-fluorophenyl analogs (similarity = 0.75), suggesting that fluorine position significantly impacts molecular recognition.

Research Findings and Implications

Hydrogen Bonding and Crystal Packing

The 2,6-difluorophenyl group influences hydrogen-bonding networks:

- In analogs like compound 23, the -SO2NH-benzyl group introduces additional hydrogen-bond donors/acceptors, altering crystal packing compared to the target compound.

Electronic Effects

- The electron-withdrawing 2,6-difluorophenyl group increases the acidity of the carboxylic acid (pKa ~1–2) compared to non-fluorinated analogs.

- Fluorine substitution at the 2,6-positions may enhance metabolic stability in biological systems, a feature observed in agrochemicals like fipronil.

Biological Activity

5-Amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly in oncology and metabolic disorders.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable pyrazole derivatives with difluorinated phenyl groups. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activities of this compound have been assessed across various studies, highlighting its potential in different therapeutic areas:

Anticancer Activity

Recent research has shown that compounds with a pyrazole scaffold exhibit notable anticancer properties. For example:

- In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with growth inhibition percentages reported at 54.25% and 38.44%, respectively .

- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antidiabetic Properties

This compound has also been evaluated for its antidiabetic effects:

- Enzyme Inhibition : It exhibits potent inhibition of α-glucosidase and α-amylase enzymes, with IC50 values comparable to standard antidiabetic drugs like Acarbose . This suggests its potential utility in managing postprandial glucose levels.

Antioxidant Activity

The compound has been tested for antioxidant capabilities:

- Radical Scavenging : It showed considerable antioxidant activity in various assays (DPPH, ABTS), indicating its ability to neutralize free radicals and potentially mitigate oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance:

- Substituent Variation : The introduction of different aryl or alkyl groups at the N1 position can enhance or diminish antiproliferative activity against cancer cells. Compounds with bulky substituents generally exhibited lower activity compared to those with smaller or more electron-withdrawing groups .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls.

- Diabetes Induction Models : Animal studies indicated improved glycemic control and reduced body weight gain in diabetic rats treated with this compound.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-Amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions affect yield?

The compound is typically synthesized via condensation reactions of substituted pyrazole precursors with fluorinated aromatic amines. A critical step involves hydrolysis of methyl esters under basic conditions (e.g., NaOH/EtOH), achieving yields >90% when optimized for temperature (60–80°C) and reaction time (4–6 hours). For example, describes methyl ester hydrolysis using CDCl3 for NMR monitoring, ensuring complete conversion . Substituent positioning on the phenyl ring (e.g., 2,6-difluoro) requires precise stoichiometry to avoid byproducts, as noted in fluorinated pyrazole syntheses .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

Single-crystal X-ray diffraction (SC-XRD) at 150 K reveals planar pyrazole rings with dihedral angles <5° between the carboxylic acid group and the difluorophenyl moiety. Hydrogen bonding between the amino group (N–H) and carboxyl oxygen (O=C–O) forms a dimeric structure, while C–F···H–C interactions further stabilize the lattice. reports a mean C–C bond length of 1.39 Å and an R factor of 0.043, confirming high structural precision .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity. highlights Mulliken charge distributions, showing negative charge localization on the carboxyl oxygen (−0.45 e), which correlates with its hydrogen-bonding propensity in biological systems . Solvent effects (PCM model) further refine dipole moment predictions, aiding in solubility assessments for pharmacological studies.

Q. How can contradictions in biological activity data across studies be systematically addressed?

Discrepancies in enzyme inhibition assays (e.g., IC50 variability) often arise from differences in assay conditions (pH, ionic strength) or protein conformation states. A meta-analysis approach, as applied in , recommends normalizing data to control inhibitors (e.g., COX-2 inhibitors) and validating via orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Statistical tools (e.g., Grubbs’ test) identify outliers caused by solvent impurities or aggregation .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?

Structure-Activity Relationship (SAR) studies focus on modifying the difluorophenyl group’s substituents. For instance, demonstrates that introducing methoxy groups at the 2,6-positions enhances metabolic stability (t1/2 > 6 hours in microsomal assays) without compromising COX-2 inhibition (Ki < 50 nM). LogP adjustments via carboxylate prodrugs (e.g., ethyl esters) improve blood-brain barrier penetration, as validated in rodent models .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters (SC-XRD)

| Parameter | Value () |

|---|---|

| Temperature | 150 K |

| R Factor | 0.043 |

| Mean C–C Bond Length | 1.39 Å |

| Hydrogen Bond Distance | 2.85 Å (N–H···O) |

Q. Table 2: Synthetic Optimization for Methyl Ester Hydrolysis

| Condition | Optimal Range () |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Solvent System | NaOH/EtOH (1:4 v/v) |

| Yield | 89–93% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.